molecular formula C7H13NO4 B190727 Calystegine B4 CAS No. 184046-85-3

Calystegine B4

Cat. No. B190727
M. Wt: 175.18 g/mol
InChI Key: FXFBVZOJVHCEDO-BNWJMWRWSA-N
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Description

Calystegine B4 is a nor-tropane alkaloid . It is a potent competitive inhibitor of human lysosomal β-glucocerebrosidase . The binding orientations of calystegines are changed by the configuration of the hydroxyl groups on the nor-tropane ring .


Synthesis Analysis

Optically active ent-calystegine B4 was prepared in 13 steps from commercially available chiral L-dimethyl tartrate . The synthesis was achieved by the Michael addition and the aldol reaction of nitromethane to form cycloheptanone in a stereoselective manner . Reduction of the nitro group in the presence of Boc 2 O accomplished an efficient conversion to amino cycloheptanone, which readily afforded the desired ent-calystegine B4 .


Molecular Structure Analysis

The molecular formula of Calystegine B4 is C7H13NO4 . It has an average mass of 175.182 Da and a mono-isotopic mass of 175.084457 Da .


Chemical Reactions Analysis

The synthesis of Calystegine B4 involves the Michael addition and the aldol reaction of nitromethane to form cycloheptanone in a stereoselective manner . Reduction of the nitro group in the presence of Boc 2 O leads to an efficient conversion to amino cycloheptanone .


Physical And Chemical Properties Analysis

Calystegine B4 has a density of 1.7±0.1 g/cm3 . Its boiling point is 341.0±42.0 °C at 760 mmHg . It has a molar refractivity of 39.9±0.3 cm3 . It has 5 H bond acceptors and 5 H bond donors .

Scientific Research Applications

Synthesis and Chemical Properties

Calystegine B4, along with other calystegines, has been synthesized from various starting materials, demonstrating its chemical versatility. The synthesis of Calystegine B4 was achieved from benzyl protected methyl 6-iodoglycopyranosides, highlighting its accessibility for research purposes (Skaanderup & Madsen, 2001). Additionally, the total synthesis of Calystegine B4 has been performed using different synthetic strategies, showing the compound's potential for various chemical applications (Moosophon et al., 2010).

Biological and Pharmacological Activity

Calystegine B4 has been identified as a novel trehalase inhibitor, which highlights its potential in influencing carbohydrate metabolism. This property was observed in the analysis of Scopolia japonica, a plant of the Solanaceae family, where Calystegine B4 showed significant inhibitory activity against trehalase (Asano et al., 1996). Additionally, it's been found that Calystegine B4 exhibits no significant activity for alpha-galactosidase enzyme, suggesting a selective inhibitory profile which is valuable for targeted therapeutic applications.

Occurrence and Effects in Plants

The presence and concentration of Calystegine B4 have been studied in various plants, including tomato varieties. Such research is crucial for understanding the role of Calystegine B4 in plant physiology and its potential effects when these plants are consumed (Romera-Torres et al., 2019). This alkaloid, along with others, is being investigated for its roles in plant growth and defense mechanisms, offering insights into plant biology and potential agricultural applications.

Safety And Hazards

Calystegine B4 should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

Future Directions

Calystegines, including Calystegine B4, have been found to improve the metabolic activity of Human Adipose Derived Stromal Stem Cells (ASCs) under hyperglycaemic conditions . This suggests potential future directions for research into the therapeutic applications of Calystegine B4 .

properties

IUPAC Name

(1R,2S,3R,4R,5R)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c9-4-3-1-2-7(12,8-3)6(11)5(4)10/h3-6,8-12H,1-2H2/t3-,4-,5-,6+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFBVZOJVHCEDO-BNWJMWRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C(C(C(C1N2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2([C@H]([C@@H]([C@@H]([C@@H]1N2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317306
Record name Calystegine B4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calystegine B4

CAS RN

184046-85-3
Record name Calystegine B4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184046-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calystegine B4
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184046853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calystegine B4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calystegine B4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q29YLG74LW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
N Asano, A Kato, H Kizu, K Matsui, AA Watson… - Carbohydrate …, 1996 - Elsevier
… The stereoconfiguration of calystegine B4 was corroborated by a definite NOE effect between H-4 and H-6endo. Consequently, the relative configuration of calystegine B 4 was shown …
Number of citations: 75 www.sciencedirect.com
P Moosophon, MC Baird, S Kanokmedhakul, SG Pyne - 2010 - Wiley Online Library
The total synthesis of calystegine B 4 was achieved in 10 steps from (–)‐D‐lyxose by using a new synthetic strategy to obtain the requisite protected hydroxylated 4‐aminocyclohept‐2‐…
A Kamimura, K Miyazaki, S Suzuki… - Organic & Biomolecular …, 2012 - pubs.rsc.org
… In this paper, we report a new method to prepare ent-calystegine B4 using nitromethane as … In conclusion we have successfully achieved the total synthesis of ent-calystegine B4 in 13 …
Number of citations: 7 pubs.rsc.org
SD Koulocheri, EN Pitsinos, SA Haroutounian - Synthesis, 2002 - thieme-connect.com
Thieme E-Journals - Synthesis / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search Author …
Number of citations: 4 www.thieme-connect.com
A Kato, N Asano, H Kizu, K Matsui, S Suzuki… - Phytochemistry, 1997 - Elsevier
… Pool B was also chromatographed on the same column with H20 as an eluant to give calystegine B4 (31 mg). Calysteyine C2 (l~t,2~,3~z,4fl, 6ot-pentahydroxy-nortropane). [C~]D --40.6 …
Number of citations: 44 www.sciencedirect.com
RJ Molyneux, RJ Nash, N Asano - Alkaloids: chemical and biological …, 1996 - Elsevier
… The fourth member of the tetrahydrox^ated group, calystegine B4 (la,2p,3a,4atetrahydroxynortropane), [ a ^ -63.0"* (c 0.65, HjO), had a consistent high-resolution FAB-MS value of …
Number of citations: 40 www.sciencedirect.com
EV Petersson, U Arif, V Schulzova… - Journal of Agricultural …, 2013 - ACS Publications
Potato tubers naturally contain a number of defense substances, some of which are of major concern for food safety. Among these substances are the glycoalkaloids and calystegines. …
Number of citations: 78 pubs.acs.org
M Smietana, E Benedetti, C Bressy… - Efficiency in Natural …, 2018 - Wiley Online Library
… Calystegine B4 (73) belongs to the calystegines family of polyhydroxylated nortropane … Isolated in 1996 from the root extracts of Scopolia japonica, calystegine B4 displays glycosidase …
Number of citations: 8 onlinelibrary.wiley.com
A Romera-Torres, R Romero-González… - … of Chromatography A, 2018 - Elsevier
… , C1, and an important signal enhancement for calystegine B4, whereas for the other three … all the calystegines, except calystegine B3 (0.250 mg/kg) and calystegine B4 (0.100 mg/kg). …
Number of citations: 10 www.sciencedirect.com
A Kowalczuk, N Bourebaba… - Cell …, 2021 - biosignaling.biomedcentral.com
… Moreover, the analysis brought out the co-isolation of three B group calystegines (B1, B2, and B4), calystegine B4 being the most profuse along all the present nortropanes [27]. …
Number of citations: 9 biosignaling.biomedcentral.com

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